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Compound of Interest

Compound Name:
methyl 5-iodo-1H-pyrazole-3-

carboxylate

Cat. No.: B1407955 Get Quote

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural

core of numerous FDA-approved drugs for a wide range of diseases, including cancer,

inflammation, and infectious diseases.[1][2] Its prevalence stems from its unique electronic

properties, metabolic stability, and its capacity to engage in various non-covalent interactions

with biological targets. The functionalization of the pyrazole scaffold is a critical activity in drug

discovery, allowing for the fine-tuning of a molecule's pharmacological profile, including its

potency, selectivity, and pharmacokinetic properties.

Among the three carbon positions (C3, C4, C5) on the pyrazole ring, the C5 position holds

particular strategic importance. The C5 proton is the most acidic of the ring C-H protons, a

consequence of the inductive effect of the adjacent sp2-hybridized nitrogen atom (N1).[3] This

inherent acidity makes the C5 position a prime target for deprotonation-based functionalization.

Furthermore, substituents at C5 can profoundly influence the molecule's interaction with protein

targets and modulate its overall physicochemical properties.

However, achieving selective functionalization at C5 is not trivial. The primary challenge lies in

controlling regioselectivity, as the electron-rich C4 position is often susceptible to electrophilic

attack, and direct C-H activation can sometimes yield mixtures of C4 and C5 products.[4][5]

This guide provides a detailed overview of the principal strategies for achieving selective C5

functionalization, complete with field-proven insights and step-by-step protocols designed for

practical application in a research setting.
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Strategic Approaches to Pyrazole C5
Functionalization
Three primary strategies have emerged as the most robust and versatile for modifying the C5

position of the pyrazole ring:

Direct C-H Functionalization via C4-Blocking Groups: A powerful atom-economical approach

that activates the C5 C-H bond directly, using a removable group at C4 to ensure

regioselectivity.

Deprotonation and Electrophilic Quench: A classic and reliable method that leverages the

intrinsic acidity of the C5 proton for metalation and subsequent reaction with an electrophile.

Halogenation and Subsequent Cross-Coupling: A versatile two-step sequence where a

halogen atom is installed at C5 to serve as a synthetic handle for a wide array of transition

metal-catalyzed cross-coupling reactions.

The logical flow for selecting a strategy is outlined below.
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Start with Pyrazole Scaffold

Desired C5-Substituent?

Direct C-H Functionalization
(e.g., Arylation, Alkenylation)

Aryl/Vinyl

Deprotonation / Quench
(e.g., Silylation, Alkylation)

Simple Alkyl/Silyl

Halogenation / Cross-Coupling
(Versatile: C-C, C-N, C-O bonds)

Complex/Varied

Is the C4 position unsubstituted? Are anhydrous, cryogenic
conditions feasible? Is a two-step sequence acceptable?

Employ C4-Blocking Group Strategy
(Protocol 1)

Yes

Proceed with Direct C-H Activation

No (C4 is blocked)

No, reconsider

Use Deprotonation Protocol
(Protocol 2)

Yes

No, reconsider

Use Halogenation / Cross-Coupling
(Protocol 3)

Yes

C4-Blocked Pyrazole + Ar-Br Pd(0) Catalyst

Oxidative
Addition

[Ar-Pd(II)-Br]
Concerted Metalation-

Deprotonation (CMD) at C5 Pyrazolyl-Pd(II)-Ar Intermediate

Reductive
EliminationCatalyst

Regeneration
C5-Arylated Pyrazole
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N-Substituted Pyrazole

Add n-BuLi in THF
-78 °C to 0 °C

5-Lithio-pyrazole Intermediate

Add Electrophile (E+)
-78 °C

C5-Functionalized Pyrazole

Aqueous Workup

 C4-Substituted Pyrazole {Step 1: C5-Halogenation | Reagents: NBS or NIS}  C5-Halo-C4-Substituted Pyrazole
{Step 2: Cross-Coupling | Suzuki (R-B(OH)2)

Sonogashira (R-C≡CH)
Buchwald-Hartwig (R2NH)}

 C5-Functionalized Pyrazole

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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